molecular formula C20H22N2O2S2 B2682532 2,4,6-trimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1234910-11-2

2,4,6-trimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B2682532
CAS No.: 1234910-11-2
M. Wt: 386.53
InChI Key: SNTKQEVQLSMMLD-UHFFFAOYSA-N
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Description

2,4,6-Trimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research and development purposes. Benzenesulfonamides represent a significant class of compounds in medicinal chemistry, extensively investigated for their ability to modulate the activity of various enzymes, particularly carbonic anhydrases . These enzymes are pivotal in numerous physiological processes, and their inhibitors have therapeutic potential in areas such as oncology, anti-inflammation, and metabolic diseases . The distinct molecular architecture of this compound, featuring a 2,4,6-trimethylbenzenesulfonamide core dual-substituted with pyridinylmethyl and thiophenylmethyl groups, is designed to explore selective interactions with biological targets. The pyridine and thiophene heterocycles are common pharmacophores that can contribute to binding affinity and selectivity through various intermolecular forces . This compound is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic procedures in humans or animals, nor is it for personal use. Researchers handling this product should consult the Safety Data Sheet (SDS) and adhere to their institution's chemical safety protocols.

Properties

IUPAC Name

2,4,6-trimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S2/c1-15-10-16(2)20(17(3)11-15)26(23,24)22(12-18-7-9-25-14-18)13-19-6-4-5-8-21-19/h4-11,14H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTKQEVQLSMMLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CC2=CSC=C2)CC3=CC=CC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4,6-Trimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a complex organic compound with potential biological activities due to its unique structural features. This compound integrates a benzenesulfonamide moiety with pyridine and thiophene groups, which are known for their diverse pharmacological properties. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C15H18N2O2SC_{15}H_{18}N_2O_2S, and it has a molecular weight of approximately 306.38g/mol306.38\,g/mol. The presence of the methyl groups on the aromatic ring and the nitrogen-containing heterocycles enhances its lipophilicity and potential interactions with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways. For instance, studies suggest that benzenesulfonamides can activate phospholipase C (PLC), leading to increased intracellular calcium levels and subsequent cellular responses such as apoptosis in vascular smooth muscle cells . This mechanism is crucial for understanding how this compound may exert its effects in vivo.

Cardiovascular Effects

In experiments involving isolated rat tail arteries, compounds structurally related to this compound showed increased vascular reactivity when treated with lipopolysaccharides (LPS), indicating a potential role in modulating vascular smooth muscle function . The activation of PLC led to enhanced calcium influx from both intra- and extracellular stores, suggesting a pathway for therapeutic intervention in conditions like septic shock.

Case Studies

  • Study on Vascular Smooth Muscle Cells :
    • Objective : To evaluate the effect of similar sulfonamide compounds on vascular reactivity.
    • Findings : The treatment significantly increased contraction force in LPS-pretreated arteries, demonstrating enhanced reactivity mediated by calcium influx .
    • : This suggests potential applications in treating vascular dysfunctions.
  • Anticancer Research :
    • Objective : Investigation into the anticancer properties of related benzenesulfonamide derivatives.
    • Findings : Compounds exhibited IC50 values in the nanomolar range against various cancer cell lines .
    • : Supports the hypothesis that this compound may also demonstrate significant anticancer activity.

Comparative Analysis

Compound NameMolecular FormulaActivityReference
This compoundC15H18N2O2SPotential anticancer and vasodilatory effects
m-3M3FBS (related sulfonamide)C13H14F3NActivates PLC; increases vascular reactivity
3,4,6-trimethyl-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)-1-benzofuranC22H20N2O2SAnticancer activity; inhibits cell proliferation

Scientific Research Applications

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzene Sulfonamide Core : This is achieved through sulfonation of the appropriate aromatic precursor.
  • Pyridine and Thiophene Attachment : The pyridine and thiophene groups are introduced via alkylation or coupling reactions.
  • Final Modifications : Further functionalization may be performed to enhance the biological activity or solubility of the compound.

Antiviral Activity

Recent studies have indicated that compounds similar to 2,4,6-trimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide exhibit promising antiviral properties. For instance:

  • Mechanism of Action : These compounds may inhibit viral replication by targeting specific enzymes involved in the viral life cycle. Their interaction with viral proteins can disrupt essential processes such as RNA synthesis and protein translation.

Anticancer Potential

Research has suggested that the structural characteristics of this compound might confer anticancer properties:

  • Targeting Cancer Cells : The compound's ability to interact with various cellular receptors could modulate pathways involved in cell proliferation and apoptosis.

Material Science Applications

The unique structural features of this compound may also lend themselves to applications in material science:

  • Organic Semiconductors : Due to the presence of conjugated systems (like thiophene), this compound could be explored for use in organic electronic devices such as OLEDs (Organic Light Emitting Diodes).
  • Photoactive Materials : Its potential as a photoactive compound could be investigated for applications in solar cells or photodetectors.

Case Study 1: Antiviral Efficacy

A study published in MDPI highlighted the effectiveness of similar compounds against various viral strains. The findings indicated that modifications to the pyridine and thiophene rings significantly enhanced antiviral activity against HIV and other viruses .

Case Study 2: Anticancer Research

In another research effort, derivatives of this compound were evaluated for their cytotoxic effects on cancer cell lines. The results showed significant inhibition of cell growth in several types of cancer cells, suggesting that further development could lead to new therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and analogs:

Compound Name Substituents Molecular Formula Molecular Weight Key Functional Groups Reported Activities
Target Compound Pyridin-2-ylmethyl, thiophen-3-ylmethyl C₂₀H₂₃N₂O₂S₂ 395.54 g/mol Pyridine (N-heterocycle), thiophene (S-heterocycle) Limited direct data; inferred bioactivity based on substituents
m-3M3FBS (2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide) 3-(Trifluoromethyl)phenyl C₁₆H₁₆F₃NO₂S 357.39 g/mol Trifluoromethylphenyl (electron-withdrawing) Calcium influx modulation, vascular smooth muscle reactivity
2,4,6-Trimethyl-N-(tetrahydrofuran-2-ylmethyl)benzenesulfonamide Tetrahydrofuran-2-ylmethyl C₁₄H₂₁NO₃S 295.39 g/mol Oxygen-containing cyclic ether No direct activity reported; structural analog for solubility studies
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide 2-Anilinopyridin-3-yl, 4-methylbenzene C₁₉H₁₉N₃O₂S 377.45 g/mol Aniline, pyridine Antimicrobial and cytotoxic lead compound

Electronic and Steric Effects

  • m-3M3FBS : The trifluoromethyl group provides strong electron-withdrawing properties, increasing electrophilicity and interaction with phospholipase C (PLC) pathways .

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,4,6-trimethyl-N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide?

The compound is typically synthesized via nucleophilic substitution between a sulfonyl chloride derivative and a bifunctional amine. For example, benzenesulfonyl chloride derivatives react with amines like pyridin-2-ylmethylamine and thiophen-3-ylmethylamine in the presence of a base (e.g., pyridine) to form the sulfonamide bond. Reaction conditions (e.g., solvent, temperature, stoichiometry) are optimized to minimize side products. Purification often involves column chromatography and recrystallization .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this sulfonamide?

  • Spectroscopy : Nuclear Magnetic Resonance (NMR) confirms regiochemistry and substitution patterns. Infrared (IR) spectroscopy identifies sulfonamide (S=O) stretches (~1350–1150 cm⁻¹).
  • Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure. Programs like SHELXL refine crystallographic data to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π-stacking) .

Q. How is the purity and stability of this compound validated in experimental settings?

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) assess purity. Stability studies under varying temperatures, pH, and light exposure are conducted via accelerated degradation tests. Elemental analysis (C, H, N, S) ensures stoichiometric consistency .

Advanced Research Questions

Q. How can Mercury CSD 2.0 and the Cambridge Structural Database (CSD) aid in analyzing the crystal packing and intermolecular interactions of this sulfonamide?

Mercury CSD enables visualization of crystal structures, identification of packing motifs (e.g., herringbone, layered), and calculation of void spaces. The CSD provides comparative data on similar sulfonamides, highlighting trends in hydrogen-bonding networks or steric effects from substituents (e.g., 2,4,6-trimethyl groups). Packing similarity algorithms in Mercury can align structures to evaluate polymorphism .

Q. What methodological approaches resolve contradictions in pharmacological or physicochemical data for this compound?

Discrepancies in bioactivity or solubility data may arise from assay conditions (e.g., buffer pH, cell lines) or sample purity. Strategies include:

  • Longitudinal studies : Track stability and activity over time to identify degradation products .
  • Multivariate analysis : Use structural equation modeling to isolate confounding variables (e.g., substituent electronic effects) .
  • Cross-validation : Compare results across independent labs or computational models (e.g., docking vs. QSAR) .

Q. How can computational modeling predict the binding affinity of this sulfonamide to biological targets?

Molecular docking (e.g., AutoDock, Glide) evaluates interactions with receptors by simulating ligand-receptor binding. Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with activity. Hybrid models integrating receptor-response profiles and chemical descriptors improve prediction accuracy .

Q. What strategies optimize the synthesis of structural analogs to enhance bioactivity?

  • Scaffold hopping : Replace the pyridine or thiophene moieties with isosteres (e.g., furan, imidazole) to modulate lipophilicity or hydrogen-bonding capacity.
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzene ring to enhance metabolic stability.
  • Parallel synthesis : Use combinatorial libraries to rapidly screen analogs .

Methodological Notes

  • Crystallographic refinement : SHELXL is preferred for high-resolution data due to robust constraint handling and support for twinned crystals .
  • Data contradiction resolution : Triangulate experimental, computational, and literature data to identify outliers or systematic errors .
  • Structural analogs : Cross-reference the CSD and PubChem for validated synthetic protocols and bioactivity data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.